(4aS,7aS)-Octahydrocyclopenta[b]morpholine
Overview
Description
(4aS,7aS)-Octahydrocyclopenta[b]morpholine is a bicyclic organic compound that features a morpholine ring fused to a cyclopentane ring
Mechanism of Action
Target of Action
It’s known that this compound is an important intermediate in the manufacture of moxifloxacin , a broad-spectrum antibacterial agent . Therefore, it’s plausible that the targets of (4aS,7aS)-Octahydrocyclopenta[b]morpholine could be related to bacterial enzymes or proteins, similar to Moxifloxacin.
Mode of Action
As an intermediate in the synthesis of Moxifloxacin , it might contribute to the overall antibacterial activity of the final product
Biochemical Pathways
Morpholine-derived compounds have been shown to inhibit monoamine oxidase (mao), an enzyme involved in the metabolism of neurotransmitters . This suggests that this compound might influence neurotransmitter pathways, but further studies are required to confirm this.
Result of Action
As an intermediate in the synthesis of Moxifloxacin , it contributes to the overall antibacterial activity of the final product. The specific effects of this compound on cellular processes and structures require further investigation.
Biochemical Analysis
Biochemical Properties
(4aS,7aS)-Octahydrocyclopenta[b]morpholine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with carbonic anhydrase-II, an enzyme essential for maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance . The compound’s ability to bind to the enzyme’s active site and inhibit its action highlights its potential as a biochemical tool and therapeutic agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with carbonic anhydrase-II can lead to alterations in cellular pH regulation, impacting metabolic processes and gene expression patterns . Additionally, its effects on monoamine oxidase suggest potential implications for neurotransmitter regulation and cellular signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of carbonic anhydrase-II by occupying the enzyme’s active site, thereby preventing substrate access and subsequent enzymatic activity . This inhibition can lead to downstream effects on cellular processes regulated by carbonic anhydrase-II. Additionally, its interaction with monoamine oxidase involves binding to the enzyme and inhibiting its activity, which can affect neurotransmitter levels and signaling pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time. Long-term exposure to this compound has been observed to maintain its inhibitory effects on carbonic anhydrase-II and monoamine oxidase, suggesting sustained biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, potential toxic effects have been observed, including disruptions in metabolic processes and cellular signaling pathways . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. Its inhibition of carbonic anhydrase-II affects metabolic flux and metabolite levels, impacting processes such as gluconeogenesis and lipogenesis . Additionally, its interaction with monoamine oxidase influences neurotransmitter metabolism, with potential implications for neurological function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its biochemical activity. Studies have shown that this compound is efficiently transported into cells, where it exerts its inhibitory effects on target enzymes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cytoplasm and mitochondria allows it to interact with carbonic anhydrase-II and monoamine oxidase, respectively, facilitating its inhibitory effects on these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7aS)-Octahydrocyclopenta[b]morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amino alcohols with cyclic ketones or aldehydes, followed by cyclization and reduction steps . The reaction conditions often include the use of catalysts such as palladium or iron, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes that allow for the efficient and scalable synthesis of the compound. These methods often utilize photocatalytic coupling reactions and other advanced techniques to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(4aS,7aS)-Octahydrocyclopenta[b]morpholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted morpholine compounds .
Scientific Research Applications
Chemistry
In chemistry, (4aS,7aS)-Octahydrocyclopenta[b]morpholine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as a potential inhibitor of certain enzymes, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has been studied for its ability to interact with specific molecular targets, which could lead to the development of new treatments for various diseases .
Industry
In industrial applications, this compound is used as an intermediate in the synthesis of other chemicals. Its stability and reactivity make it a valuable component in the production of pharmaceuticals and other fine chemicals .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog that lacks the cyclopentane ring.
Thiomorpholine: Similar to morpholine but contains a sulfur atom instead of oxygen.
Oxazepane: A seven-membered ring analog that has different chemical properties and applications.
Uniqueness
(4aS,7aS)-Octahydrocyclopenta[b]morpholine is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block for the synthesis of novel molecules .
Properties
IUPAC Name |
(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHPPCBSLJVBQR-BQBZGAKWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H](C1)OCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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